molecular formula C13H6Cl2O4 B14596003 3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-38-6

3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B14596003
CAS No.: 61189-38-6
M. Wt: 297.09 g/mol
InChI Key: UNNFITYGEPHMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyranobenzopyran derivatives, which are characterized by a fused ring system containing both pyran and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranobenzopyran derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms and a methyl group in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

61189-38-6

Molecular Formula

C13H6Cl2O4

Molecular Weight

297.09 g/mol

IUPAC Name

3,4-dichloro-7-methylpyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C13H6Cl2O4/c1-5-3-2-4-6-10(5)18-12(16)7-8(14)9(15)13(17)19-11(6)7/h2-4H,1H3

InChI Key

UNNFITYGEPHMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.